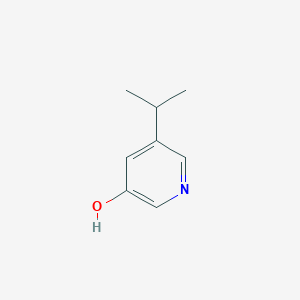

5-Isopropylpyridin-3-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Isopropylpyridin-3-OL is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Wissenschaftliche Forschungsanwendungen

Glycine Antagonists and Biological Effects

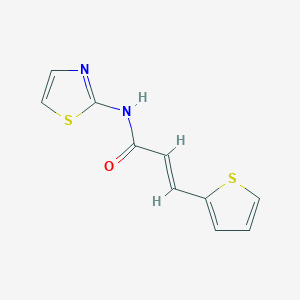

5-Isopropylpyridin-3-OL, as part of bicyclic 5-isoxazolol zwitterions, has been involved in studies exploring its biological effects, specifically as glycine antagonists. Compounds like iso-THPO, closely related to 5-Isopropylpyridin-3-OL, demonstrated glycine antagonist properties approximately equipotent to iso-THAZ during microelectrophoretic ejection near cat spinal neurons. The detailed structural and biological analysis provides insights into the interaction of these compounds with receptors and their potential applications in medical research (Brehm et al., 1986).

Pyridin-3-OLs Formation in Foods

Research on the transformation of 5-(hydroxymethy)furfural (HMF) into 6-(hydroxymethyl)pyridin-3-OL in the presence of ammonia-producing compounds has shed light on the routes of pyridin-3-OLs formation in foods like honey and sugarcane honey. This research is crucial for understanding the chemical changes and potential health impacts of food components upon thermal processing (Hidalgo et al., 2020).

Macrocyclic Synthesis and Anion Complexation

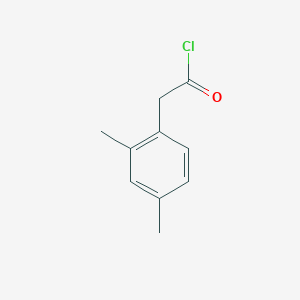

Studies using perfluoro-4-isopropylpyridine, a variant of 5-Isopropylpyridin-3-OL, have demonstrated its utility in synthesizing macrocyclic systems that incorporate pyridine sub-units. The macrocycles formed show unique properties, including the ability to complex with cations and, notably, anions, depending on the macrocycle's structure. These findings have potential applications in creating novel materials for chemical industry and research (Chambers et al., 2003).

Catalysis and Energy Storage

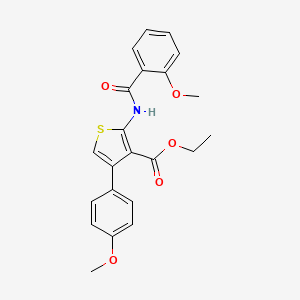

5-Isopropylpyridin-3-OL-based ligands have been used in synthesizing complexes for catalysis, specifically in reversible hydrogenation reactions for energy storage. The ligand's structural features and reactivity under catalytic conditions provide valuable information for designing efficient catalysts for CO2 hydrogenation and formic acid dehydrogenation, crucial processes in energy conversion and storage (Siek et al., 2017).

Oligonucleotide Formation and Phosphate Activating Groups

The compound's derivatives have been explored in the context of montmorillonite-catalyzed oligomerization of adenosine's 5'-phosphoramidates, highlighting its role in the regioselective formation of oligoadenylates. This research has implications for understanding nucleic acid chemistry and potential applications in biotechnology (Prabahar et al., 1994).

Eigenschaften

IUPAC Name |

5-propan-2-ylpyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(2)7-3-8(10)5-9-4-7/h3-6,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULWJXNGSCEKDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2628457.png)

![5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B2628459.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2628462.png)

![3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid](/img/structure/B2628463.png)

![2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2628469.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide](/img/structure/B2628472.png)

![1-(3,4-Dimethylphenyl)-4-[3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2628476.png)